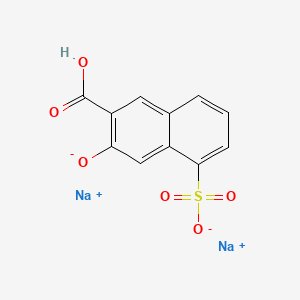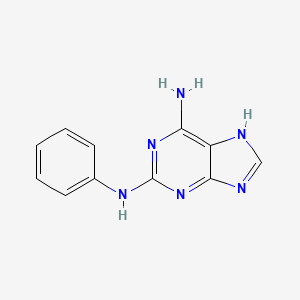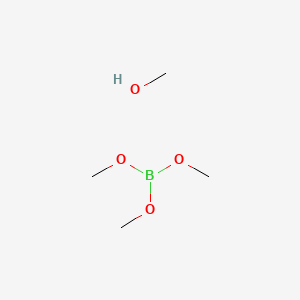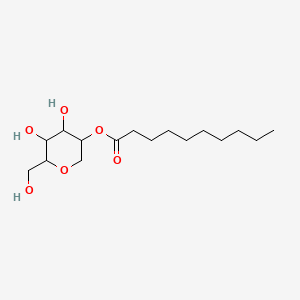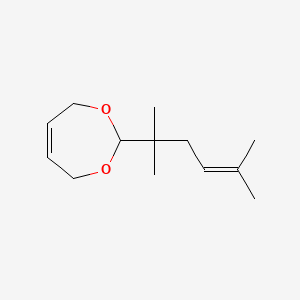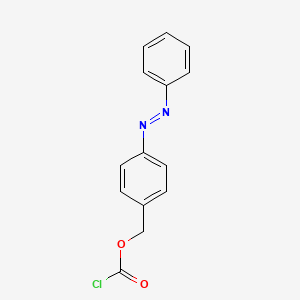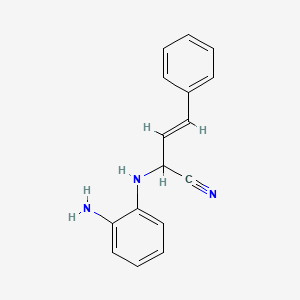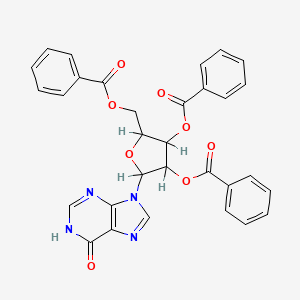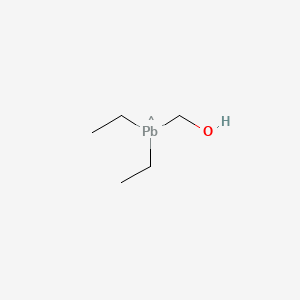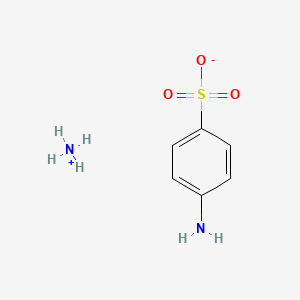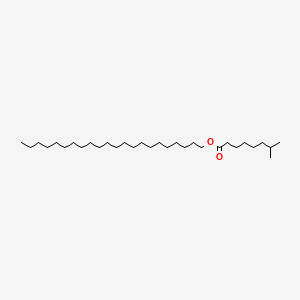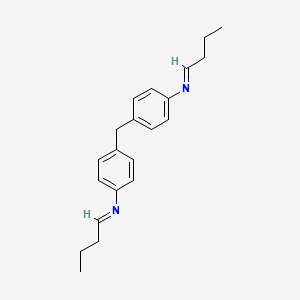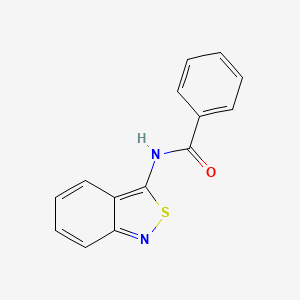
N-(2,1-Benzisothiazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1-Benzisothiazol-3-yl)benzamide is a compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The industrial production also includes rigorous quality control measures to meet the required standards for pharmaceutical or research applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds and thereby inhibiting apoptosis. This action is crucial in conditions where excessive cell death is detrimental, such as in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,1-Benzisothiazol-3-yl)acetamide
- N-(2,1-Benzisothiazol-3-yl)thiourea
- N-(2,1-Benzisothiazol-3-yl)carboxamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)benzamide stands out due to its specific benzamide group, which imparts unique chemical and biological properties. Compared to its analogs, it has shown higher potency as an enzyme inhibitor and better pharmacokinetic properties, making it a more promising candidate for therapeutic applications.
Propiedades
Número CAS |
67019-28-7 |
|---|---|
Fórmula molecular |
C14H10N2OS |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
N-(2,1-benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)15-14-11-8-4-5-9-12(11)16-18-14/h1-9H,(H,15,17) |
Clave InChI |
GHBFFVPRRGRRGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


